5beta-Stigmastan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Stigmastan-3-one is a naturally occurring steroid compound belonging to the class of stigmastanes. It is structurally related to cholesterol and other phytosterols, which are commonly found in plants. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Stigmastan-3-one typically involves the oxidation of stigmastanol or related sterols. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor sterols from plant sources, followed by chemical modification. High-performance liquid chromatography (HPLC) is often employed to purify the compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 5beta-Stigmastan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate (KMnO4).
Reduction: Reduction to stigmastanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like bromine (Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of stigmastane-3,6-dione.
Reduction: Formation of stigmastanol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5beta-Stigmastan-3-one involves its interaction with cell membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, it may inhibit cholesterol absorption in the intestines, contributing to its cholesterol-lowering properties .
Vergleich Mit ähnlichen Verbindungen
Stigmastanol: A closely related compound with similar biological activities.
Stigmasterol: Another phytosterol with anti-inflammatory and cholesterol-lowering effects.
Beta-Sitosterol: Known for its role in reducing cholesterol levels and supporting prostate health.
Uniqueness: 5beta-Stigmastan-3-one is unique due to its specific structural configuration, which may confer distinct biological activities compared to its analogs. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
107079-97-0 |
---|---|
Molekularformel |
C29H50O |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
BVVFRHKBULZQCQ-OWQQBRNCSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.